Technical Profile: 2-Bromobenzyl Fluoride (CAS 446-47-9)
Technical Profile: 2-Bromobenzyl Fluoride (CAS 446-47-9)
Executive Summary
2-Bromobenzyl fluoride (1-bromo-2-(fluoromethyl)benzene) is a bifunctional halogenated building block critical to modern medicinal chemistry and agrochemical synthesis.[1] Distinguished by its dual-reactivity profile , it possesses an aryl bromide motif amenable to transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a benzylic fluoride moiety that serves as a robust, metabolically stable bioisostere for benzyl alcohols or amines.
Unlike its more common isomer, 2-fluorobenzyl bromide (CAS 446-48-0), this compound retains the strong C–F bond ($ \approx 116 \text{ kcal/mol} $) during cross-coupling reactions, allowing researchers to introduce the fluoromethyl group early in a synthetic sequence without degradation. This guide details the physicochemical properties, validated synthetic routes, and strategic applications of CAS 446-47-9.
Physicochemical Identity & Properties[1][2][3][4][5][6][7][8][9][10]
The following data characterizes high-purity (>95%) grades typically used in R&D environments.
| Property | Data | Notes |
| Chemical Name | 1-Bromo-2-(fluoromethyl)benzene | Systematic IUPAC Name |
| CAS Number | 446-47-9 | Distinct from 2-fluorobenzyl bromide (446-48-0) |
| Molecular Formula | $ \text{C}_7\text{H}_6\text{BrF} $ | |
| Molecular Weight | 189.03 g/mol | |
| Physical State | Liquid | Clear, colorless to light yellow |
| Density | ~1.58 – 1.62 g/mL | Estimated based on isomeric analogs |
| Boiling Point | >80°C (at 15 mmHg) | Predicted; distill under reduced pressure |
| Solubility | DCM, THF, MeCN, Toluene | Hydrophobic; limited water solubility |
| Stability | Moisture Sensitive | Store under inert gas ($ \text{N}_2 $ or Ar) at 2–8°C |
Synthetic Routes & Manufacturing[1][7]
The synthesis of 2-bromobenzyl fluoride generally proceeds via nucleophilic fluorination of the corresponding alcohol or halogen exchange of the bromide.[1] The alcohol-to-fluoride route is preferred for high-purity applications to avoid difficult-to-separate halide byproducts.[1]
Primary Synthetic Pathway (Deoxyfluorination)
The most reliable laboratory-scale method involves the treatment of 2-bromobenzyl alcohol with diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1]
Figure 1: Deoxyfluorination pathway converting 2-bromobenzyl alcohol to the target fluoride using DAST/Deoxo-Fluor reagents.
Protocol Summary (Deoxyfluorination):
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Preparation: Dissolve 2-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.
-
Addition: Cool to -78°C. Add DAST (1.1 eq) dropwise to prevent exotherm-induced decomposition.
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Reaction: Allow warming to room temperature (RT) over 2–4 hours.
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Quench: Pour into saturated $ \text{NaHCO}_3 $ (Caution: $ \text{CO}_2 $ evolution).
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Purification: Extract with DCM, dry over $ \text{MgSO}_4 $, and purify via vacuum distillation.
Reactivity Profile & Applications
The utility of CAS 446-47-9 lies in its orthogonal reactivity .[1][2] The aryl bromide is highly reactive toward palladium oxidative addition, while the benzylic fluoride remains inert under typical cross-coupling conditions, acting as a "passenger" group until required for biological interaction.[1]
Divergent Synthesis Workflow
Figure 2: Orthogonal reactivity profile showing Pd-catalyzed coupling retention of the fluoride group vs. metabolic blocking applications.
Key Applications
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Metabolic Blocking: The benzylic position is a common site for Cytochrome P450-mediated oxidation.[1] Replacing a benzylic hydrogen or hydroxyl with fluorine (using this building block) significantly reduces metabolic clearance while maintaining steric integrity.[1]
-
Bioisosterism: The $ -\text{CH}_2\text{F}
-\text{CH}_2\text{OH} -\text{CH}_2\text{NH}_2 \text{LogP} $) and hydrogen bond donor/acceptor ratios without drastic steric penalties.[1] -
Fragment-Based Drug Discovery (FBDD): Used to append the 2-fluoromethylphenyl motif to core scaffolds via Suzuki coupling.[1]
Safety, Handling & Storage
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[1]
Critical Handling Protocols
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Corrosivity: This compound is a benzylic halide analog and can act as a lachrymator and potent alkylating agent.[1] All manipulations must occur in a certified chemical fume hood .[1]
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1] A face shield is recommended during dispensing.[1]
-
Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen/Argon) at 2–8°C . Moisture can hydrolyze the C–F bond over time, liberating HF.[1]
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Spill Response: Absorb with inert material (vermiculite/sand).[1] Do not use combustible materials (sawdust).[1] Neutralize surface with weak base if necessary.[1]
References
-
Sigma-Aldrich. 1-bromo-2-(fluoromethyl)benzene Product Sheet. Available at:
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PubChem. Compound Summary for CAS 446-47-9 (2-Bromobenzyl fluoride). Available at: [3]
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Lal, G. S., et al. (1999).[1][4] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to fluorides".[1] Journal of Organic Chemistry, 64(19), 7048-7054.[1] (Methodology citation for alcohol-to-fluoride conversion).
-
ChemicalBook. 2-Bromobenzyl fluoride Properties and Suppliers. Available at:
Sources
- 1. Benzene, 1-bromo-2-(trifluoromethyl)- | C7H4BrF3 | CID 9806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
